molecular formula C25H22N4O B5340511 (6-Methylpyridin-2-yl)-[3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone

(6-Methylpyridin-2-yl)-[3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone

Cat. No.: B5340511
M. Wt: 394.5 g/mol
InChI Key: DDPWXJLVSZIZIN-UHFFFAOYSA-N
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Description

(6-Methylpyridin-2-yl)-[3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone: is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridin-2-yl)-[3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[4,3-c]pyridine structure, followed by the introduction of the phenyl and methylpyridinyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts for cross-coupling reactions, and conditions often involve elevated temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylpyridinyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be employed to modify the aromatic rings, potentially converting them into more saturated structures.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In organic synthesis, (6-Methylpyridin-2-yl)-[3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its interactions with various biological targets to identify potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is being studied for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry: In the materials science industry, the compound’s unique structure and properties make it suitable for the development of advanced materials with specific functionalities, such as electronic or photonic applications.

Mechanism of Action

The mechanism by which (6-Methylpyridin-2-yl)-[3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or functional outcomes. The compound’s ability to bind to enzymes or receptors and alter their activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Comparison: Compared to these similar compounds, (6-Methylpyridin-2-yl)-[3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone stands out due to its unique combination of aromatic and heterocyclic rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and functionalities.

Properties

IUPAC Name

(6-methylpyridin-2-yl)-[3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c1-17-6-5-9-23(26-17)25(30)29-15-14-22-21(16-29)24(28-27-22)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-13H,14-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPWXJLVSZIZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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